2-Fluoro-3-methylaniline
Overview
Description
2-Fluoro-3-methylaniline is an organic compound with the molecular formula C7H8FN. It is a derivative of aniline, where the hydrogen atom in the ortho position relative to the amino group is replaced by a fluorine atom, and the hydrogen atom in the meta position is replaced by a methyl group. This compound is a clear to very dark red liquid and is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-3-methylaniline can be synthesized through the reduction of 2-fluoro-3-nitrotoluene. The reduction process typically involves the use of hydrogen gas in the presence of a palladium catalyst. The reaction conditions include maintaining a temperature of around 50-60°C and a pressure of 1-2 atm .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes using similar methods as described above. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: It can be further reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products:
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-methylaniline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-3-methylaniline involves its interaction with various molecular targets and pathways. For instance, it has been shown to act as an allosteric modulator of muscarinic M1 receptors. This interaction can influence neurotransmitter release and signal transduction pathways, leading to various physiological effects .
Comparison with Similar Compounds
- 2-Fluoro-4-methylaniline
- 3-Fluoro-2-methylaniline
- 4-Fluoro-3-methylaniline
Comparison: 2-Fluoro-3-methylaniline is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-fluoro-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZUBZAEFXETBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627933 | |
Record name | 2-Fluoro-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1978-33-2 | |
Record name | 2-Fluoro-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-FLUORO-3-METHYLANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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